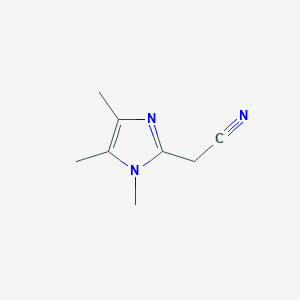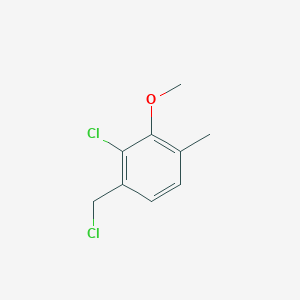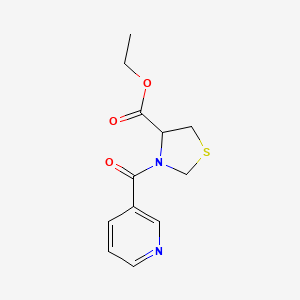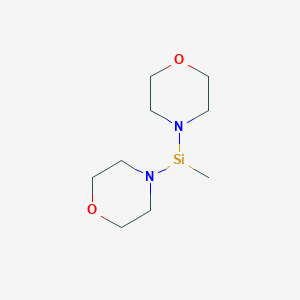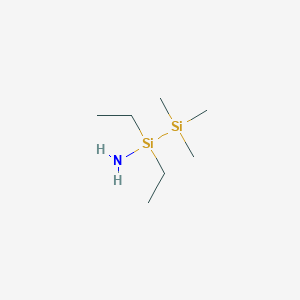
1,1-Diethyl-2,2,2-trimethyldisilan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethyl-2,2,2-trimethyldisilan-1-amine is an organosilicon compound with a unique structure that includes both silicon and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-2,2,2-trimethyldisilan-1-amine typically involves the reaction of diethylamine with trimethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{N-Si(CH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethyl-2,2,2-trimethyldisilan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted amines and silanes.
Wissenschaftliche Forschungsanwendungen
1,1-Diethyl-2,2,2-trimethyldisilan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Diethyl-2,2,2-trimethyldisilan-1-amine involves its interaction with various molecular targets. The silicon-nitrogen bond can participate in coordination chemistry, forming complexes with transition metals. This property is exploited in catalysis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diethyl-1,2,2-trimethyldisilane
- 1,1-Diethyl-1,2,2,2-tetraphenyldisilane
Eigenschaften
CAS-Nummer |
64295-39-2 |
|---|---|
Molekularformel |
C7H21NSi2 |
Molekulargewicht |
175.42 g/mol |
IUPAC-Name |
(amino-ethyl-trimethylsilylsilyl)ethane |
InChI |
InChI=1S/C7H21NSi2/c1-6-10(8,7-2)9(3,4)5/h6-8H2,1-5H3 |
InChI-Schlüssel |
ZMISRNAJTMNLMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(N)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)

![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

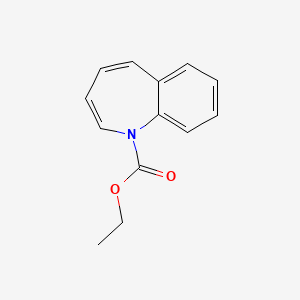
phosphanium chloride](/img/structure/B14501684.png)
